molecular formula C7H8ClNO B11718472 3-Chloro-5-methoxy-4-methylpyridine

3-Chloro-5-methoxy-4-methylpyridine

Cat. No.: B11718472
M. Wt: 157.60 g/mol
InChI Key: YMPKRXXNUMEFPZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the fifth position, and a methyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-4-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Another method involves the use of a Friedel-Crafts acylation reaction, where 5-methoxy-4-methylpyridine is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to chlorination to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-methoxy-4-methylpyridine, 3-thio-5-methoxy-4-methylpyridine, and 3-alkoxy-5-methoxy-4-methylpyridine.

    Oxidation Reactions: Products include 3-chloro-5-formyl-4-methylpyridine and 3-chloro-5-carboxy-4-methylpyridine.

    Reduction Reactions: Products include this compound derivatives with various functional groups.

Scientific Research Applications

3-Chloro-5-methoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It is also used in the development of new drugs and therapeutic agents.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also used in the development of new diagnostic agents and imaging probes.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The methoxy and chlorine groups play a crucial role in determining the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylpyridine: Lacks the methoxy group at the fifth position.

    5-Methoxy-4-methylpyridine: Lacks the chlorine atom at the third position.

    3-Chloro-5-methylpyridine: Lacks the methoxy group at the fifth position.

Uniqueness

3-Chloro-5-methoxy-4-methylpyridine is unique due to the presence of both the methoxy and chlorine groups on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-5-methoxy-4-methylpyridine

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3

InChI Key

YMPKRXXNUMEFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC)Cl

Origin of Product

United States

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